

Effect of temperature on the crystallization of diaminocyclohexane tartrate

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Compound of Interest

Compound Name:	(1 <i>R</i> ,2 <i>R</i>)-(+)1,2-Diaminocyclohexane <i>L</i> -tartrate
Cat. No.:	B1312929

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Technical Support Center: Crystallization of Diaminocyclohexane Tartrate

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the crystallization of diaminocyclohexane tartrate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the crystallization of diaminocyclohexane tartrate for chiral resolution?

A1: The crystallization of diaminocyclohexane tartrate is a classic method for resolving a racemic mixture of diaminocyclohexane. By reacting the racemic amine with an enantiomerically pure tartaric acid (e.g., *L*-(+)-tartaric acid), a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility.^{[1][2][3][4]} This difference in solubility allows for their separation through fractional crystallization. One diastereomer will preferentially crystallize from the solution under specific temperature and solvent conditions, allowing for the isolation of a single enantiomer of the diaminocyclohexane.

Q2: How does temperature affect the solubility of diaminocyclohexane tartrate?

A2: The solubility of diaminocyclohexane tartrate, specifically **(1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate** (DHT), generally increases with increasing temperature.^[5] This property is fundamental to the crystallization process, which typically involves dissolving the diastereomeric salts at an elevated temperature to create a supersaturated solution and then cooling it to induce crystallization of the less soluble diastereomer.

Q3: What solvents are commonly used for the crystallization of diaminocyclohexane tartrate?

A3: Common solvents include water and various alcohol-water mixtures, such as methanol-water, ethanol-water, and 2-propanol-water.^{[5][6]} The choice of solvent is critical as it influences the solubility difference between the diastereomeric salts and can impact the crystal habit and purity.

Q4: What is a typical temperature profile for the crystallization process?

A4: A typical process involves dissolving the diaminocyclohexane and tartaric acid in the chosen solvent at an elevated temperature, for instance, 90°C, and can be increased to 120°C if needed to ensure complete dissolution.^[7] The solution is then cooled, often to room temperature, and sometimes further chilled to a lower temperature (e.g., 4°C) to maximize the yield of the desired crystalline salt.^[7]

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of diaminocyclohexane tartrate.

Problem	Possible Cause	Suggested Solution
No crystals form upon cooling.	The solution is not sufficiently supersaturated.	<ul style="list-style-type: none">- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath).- Try adding a seed crystal of the desired diastereomeric salt to induce nucleation.
The wrong solvent was used, leading to high solubility of both diastereomers.	<ul style="list-style-type: none">- Experiment with different solvent systems. For example, if using pure methanol, try a methanol-water mixture, as the solubility of the tartrate salt decreases with an increasing mass fraction of alcohol.[5]	
The crystal yield is low.	The cooling process was too rapid, leading to insufficient time for crystal growth.	<ul style="list-style-type: none">- Implement a slower, more controlled cooling ramp. A gradual decrease in temperature can improve crystal growth and yield.[8]
The final cooling temperature is not low enough.	<ul style="list-style-type: none">- After initial cooling to room temperature, store the solution at a lower temperature (e.g., 4°C) for an extended period (e.g., overnight) to maximize precipitation.[7]	
The resulting crystals have low enantiomeric purity.	The cooling was too fast, causing co-precipitation of the more soluble diastereomer.	<ul style="list-style-type: none">- A slower cooling rate can improve the selectivity of the crystallization.[9][10]
The solvent system does not provide sufficient differentiation in solubility between the diastereomers.	<ul style="list-style-type: none">- Screen different solvents or solvent mixtures to optimize the solubility difference.	

Impurities are present in the starting materials.

- Ensure the purity of the racemic diaminocyclohexane and the tartaric acid resolving agent.

The crystals are very small (fine powder).

Nucleation rate was too high, and crystal growth was limited.

- Decrease the rate of cooling. A slower cooling rate generally leads to the formation of larger crystals.^{[8][11]} - Reduce the level of supersaturation by using a slightly larger volume of solvent.

An oil forms instead of crystals.

The supersaturation level is too high, or the cooling is too rapid.

- Dilute the solution with more solvent before cooling. - Employ a much slower cooling rate. - Try a different solvent system where the tartrate salt has a lower solubility.

Data Presentation

The solubility of **(1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate** (DHT) in various solvent systems at different temperatures is summarized below. This data is crucial for selecting the appropriate solvent and temperature conditions for crystallization.

Table 1: Solubility of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate** (DHT) in Methanol + Water Binary Solvents^[5]

Temperature (K)	Mass Fraction of Methanol	Solubility (mole fraction, 10^3x)
278.15	0.1	1.85
283.15	0.1	2.13
288.15	0.1	2.45
293.15	0.1	2.83
298.15	0.1	3.26
303.15	0.1	3.78
308.15	0.1	4.38
313.15	0.1	5.08
318.15	0.1	5.89
278.15	0.3	1.11
298.15	0.3	1.96
318.15	0.3	3.48
278.15	0.5	0.67
298.15	0.5	1.18
318.15	0.5	2.09

Table 2: Solubility of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate (DHT)** in Ethanol + Water Binary Solvents[5]

Temperature (K)	Mass Fraction of Ethanol	Solubility (mole fraction, 10^3x)
278.15	0.1	1.59
298.15	0.1	2.81
318.15	0.1	4.96
278.15	0.3	0.63
298.15	0.3	1.11
318.15	0.3	1.96
278.15	0.5	0.31
298.15	0.5	0.55
318.15	0.5	0.98

Table 3: Solubility of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate (DHT)** in 2-Propanol + Water Binary Solvents[5]

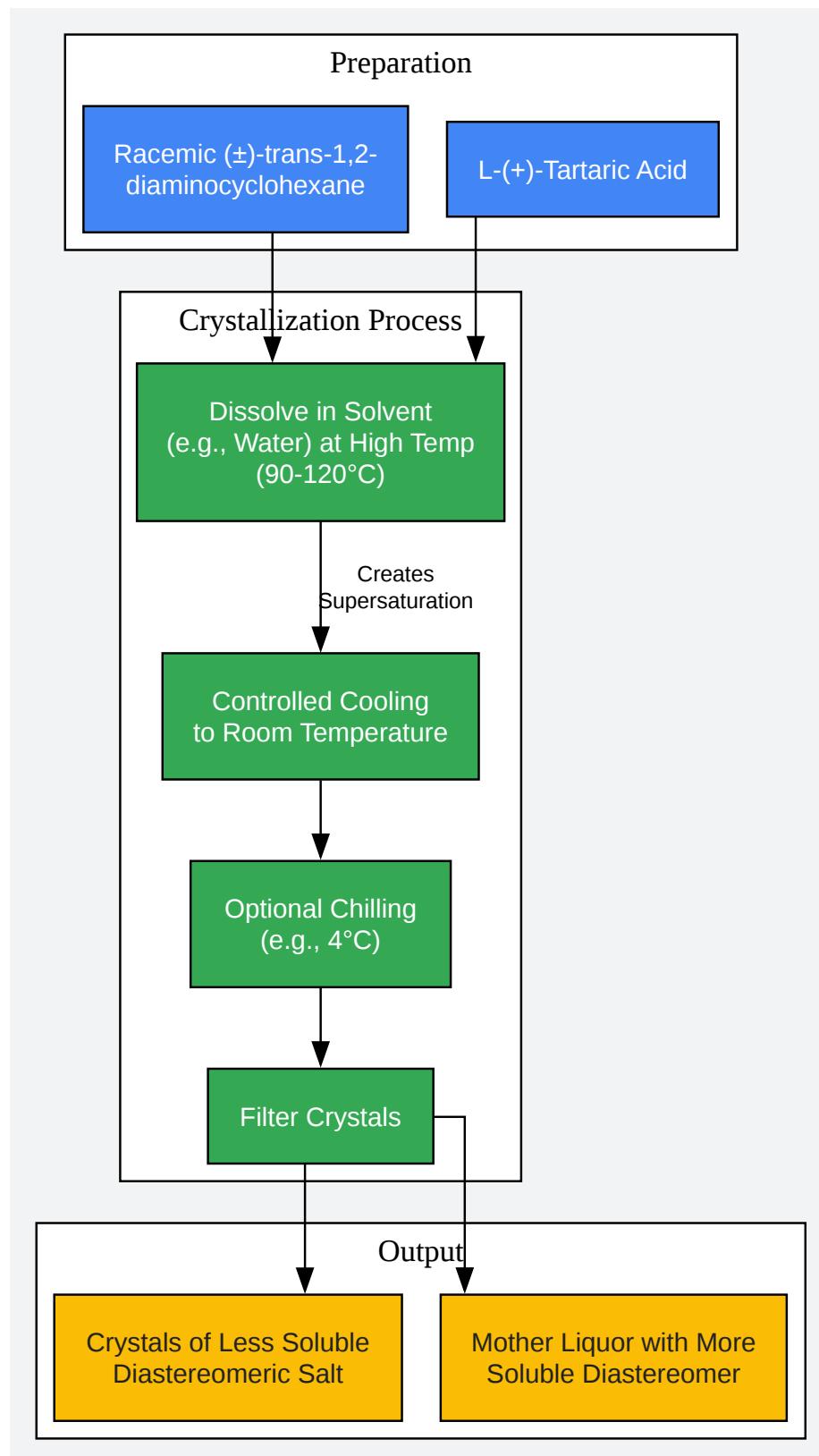
Temperature (K)	Mass Fraction of 2-Propanol	Solubility (mole fraction, 10^3x)
278.15	0.1	1.48
298.15	0.1	2.62
318.15	0.1	4.62
278.15	0.3	0.52
298.15	0.3	0.92
318.15	0.3	1.62
278.15	0.5	0.23
298.15	0.5	0.41
318.15	0.5	0.73

Experimental Protocols

Protocol 1: Crystallization of (1R,2R)-1,2-Diaminocyclohexane L-Tartrate[7]

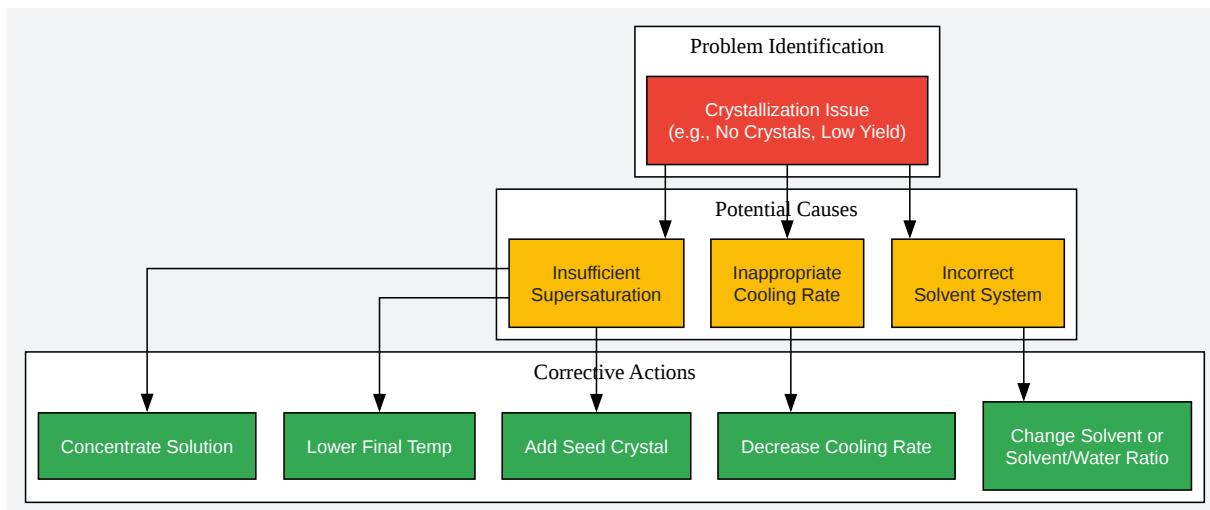
- Dissolution: Add (\pm)-trans-1,2-diaminocyclohexane dropwise to a solution of L-tartaric acid in water (at a concentration of 0.03 M) at 90°C.
- Heating: If necessary, gradually increase the temperature up to 120°C to ensure the mixture is fully solubilized.
- Cooling: Allow the isotropic solution to cool spontaneously to room temperature.
- Chilling: For enhanced crystallization, subsequently store the solution at 4°C overnight.
- Isolation: Filter the formed crystals.
- Washing: Wash the collected crystals with ice-cold water and then with methanol.
- Drying: Dry the crystals under vacuum.
- Recrystallization (Optional): For higher purity, the recrystallization process can be repeated.

Mandatory Visualization



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Caption: Experimental workflow for the crystallization of diaminocyclohexane tartrate.



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Caption: Troubleshooting logic for diaminocyclohexane tartrate crystallization.

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